molecular formula C19H27Cl2N3O B1679465 Ro 22-9194 CAS No. 106134-33-2

Ro 22-9194

Cat. No.: B1679465
CAS No.: 106134-33-2
M. Wt: 384.3 g/mol
InChI Key: YYGZCHLVUTUNGZ-UHFFFAOYSA-N
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Description

Ro 22-9194 is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a pyridylpropyl group attached to a propionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 22-9194 typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene and pyridine derivatives. The synthetic route may include:

    Nitration and Reduction: Nitration of 2,6-dimethylbenzene followed by reduction to obtain the corresponding amine.

    Amidation: Reaction of the amine with propionyl chloride to form the propionamide intermediate.

    Alkylation: Introduction of the pyridylpropyl group through an alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ro 22-9194 can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction of the amide group to form the corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Ro 22-9194 would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-(2,6-dimethylphenyl)acetamide: Similar structure but lacks the pyridylpropyl group.

    N-(2,6-Dimethylphenyl)-N’-(3-pyridyl)urea: Contains a urea linkage instead of the propionamide.

    2-Amino-N-(2,6-dimethylphenyl)-N-(2-pyridyl)propionamide: Similar but with a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of Ro 22-9194 lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

106134-33-2

Molecular Formula

C19H27Cl2N3O

Molecular Weight

384.3 g/mol

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;dihydrochloride

InChI

InChI=1S/C19H25N3O.2ClH/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;;/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;2*1H

InChI Key

YYGZCHLVUTUNGZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl

Appearance

Solid powder

Key on ui other cas no.

106134-33-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide
Ro 22-9194
Ro-22-9194

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 45.0 g of rac-2,3-dihydro-N-(2,6-dimethylphenyl)-alpha-methyl-1,3-dioxo-N-[3-(3-pyridinyl) -propyl]-1H-isoindole-2-acetamide hydrochloride dissolved in 200 ml of dimethylformamide was added 100 ml of 40% aqueous methylamine. The reaction mixture was stirred overnight, diluted with water, and extracted twice with dichloromethane. The combined organic layers were washed with water, dried with potassium carbonate, and evaporated to give an oil. The oil was converted to the dihydrochloride salt and crystallized from methanol ether to give 23.25 g of rac.-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl) -propyl]propanamide dihydrochloride, mp 256°-260° C. The mother liquors afforded an additional 4.9 g, mp 256°-259° C.
Name
rac-2,3-dihydro-N-(2,6-dimethylphenyl)-alpha-methyl-1,3-dioxo-N-[3-(3-pyridinyl) -propyl]-1H-isoindole-2-acetamide hydrochloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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